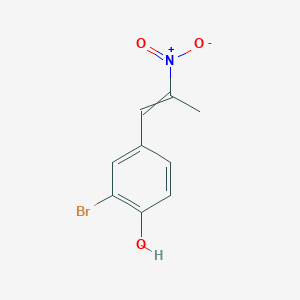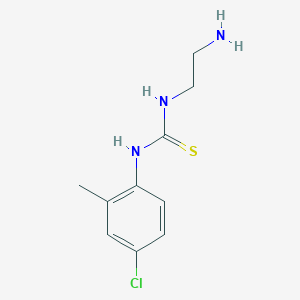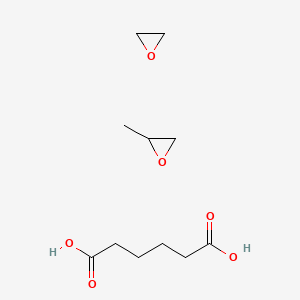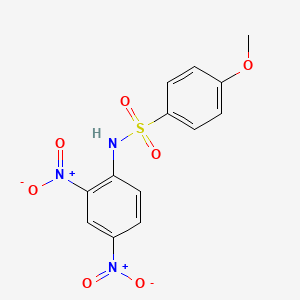![molecular formula C17H13Cl3N2 B14605551 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole CAS No. 61023-73-2](/img/structure/B14605551.png)
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is a synthetic organic compound known for its antifungal properties. It is commonly used in various pharmaceutical formulations to treat fungal infections. The compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and two aromatic rings substituted with chlorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(4-chlorophenyl)ethanol with imidazole under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Substitution: Substituted derivatives with different functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Formulated into topical creams and ointments for treating fungal infections such as athlete’s foot and ringworm.
Industry: Used in the development of antifungal coatings and materials.
Mecanismo De Acción
The antifungal activity of 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is primarily due to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase.
Comparación Con Compuestos Similares
Miconazole: Another imidazole derivative with similar antifungal properties.
Clotrimazole: A widely used antifungal agent with a similar mechanism of action.
Ketoconazole: Known for its broad-spectrum antifungal activity.
Uniqueness: 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole is unique due to its specific substitution pattern on the aromatic rings, which enhances its antifungal efficacy and reduces potential side effects compared to other similar compounds.
Propiedades
Número CAS |
61023-73-2 |
|---|---|
Fórmula molecular |
C17H13Cl3N2 |
Peso molecular |
351.7 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C17H13Cl3N2/c18-13-3-1-12(2-4-13)16(10-22-8-7-21-11-22)15-6-5-14(19)9-17(15)20/h1-9,11,16H,10H2 |
Clave InChI |
WEYWZWCLLOYRLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
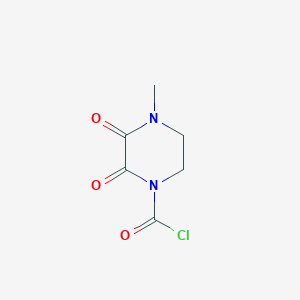
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)

![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
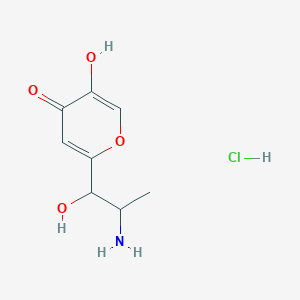

![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
